
Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate: is an organic compound known for its unique structural properties. It is a derivative of piperidine and is often used in various chemical and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with diethylpropanedioate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
Mécanisme D'action
The mechanism by which Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate exerts its effects involves its interaction with various molecular targets. The compound can act as a stabilizer or reactant in different chemical processes. Its unique structure allows it to participate in a variety of reactions, making it a versatile compound in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Known for its use as a light stabilizer in polymers.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in organic synthesis and as a catalyst.
Uniqueness: Bis(2,2,6,6-tetramethylpiperidin-4-yl) diethylpropanedioate stands out due to its specific structural features that allow for a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
65345-40-6 |
|---|---|
Formule moléculaire |
C25H46N2O4 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
bis(2,2,6,6-tetramethylpiperidin-4-yl) 2,2-diethylpropanedioate |
InChI |
InChI=1S/C25H46N2O4/c1-11-25(12-2,19(28)30-17-13-21(3,4)26-22(5,6)14-17)20(29)31-18-15-23(7,8)27-24(9,10)16-18/h17-18,26-27H,11-16H2,1-10H3 |
Clé InChI |
KYCZMGBGMMBQAH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(=O)OC1CC(NC(C1)(C)C)(C)C)C(=O)OC2CC(NC(C2)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


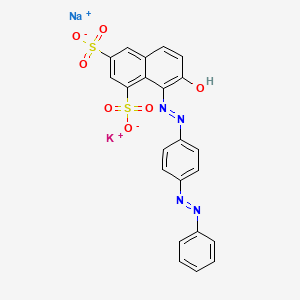

![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)
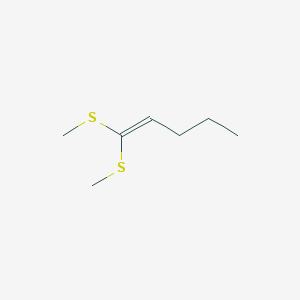
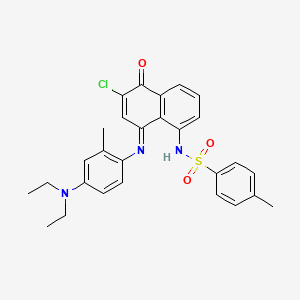
![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)
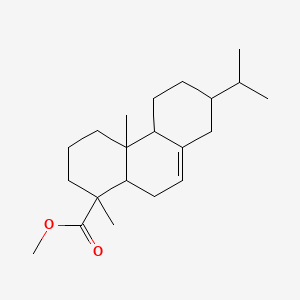
![2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14473419.png)
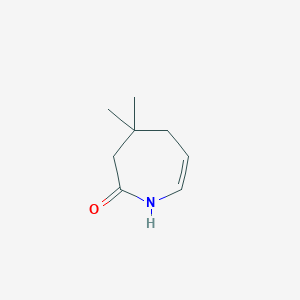
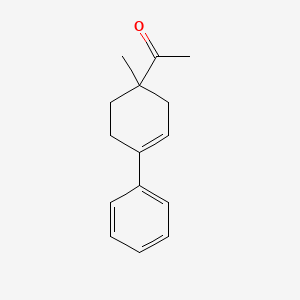
![3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine](/img/structure/B14473441.png)
![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)

![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
